molecular formula C10H10Cl2N2O B14683936 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide CAS No. 35735-46-7

3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide

Cat. No.: B14683936
CAS No.: 35735-46-7
M. Wt: 245.10 g/mol
InChI Key: XEMMSEWDCOGYNE-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of two chlorine atoms on the benzene ring and a dimethylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:

3,4-Dichlorobenzoyl chloride+DimethylamineThis compound\text{3,4-Dichlorobenzoyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} 3,4-Dichlorobenzoyl chloride+Dimethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically obtained through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-methylaniline: Similar structure but lacks the dimethylamino group.

    3,4-Dichlorobenzamide: Similar structure but lacks the dimethylamino and methylene groups.

    N,N-Dimethyl-3,4-dichlorobenzamide: Similar structure with dimethylamino group attached directly to the benzene ring.

Uniqueness

3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is unique due to the presence of both chlorine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

35735-46-7

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

3,4-dichloro-N-(dimethylaminomethylidene)benzamide

InChI

InChI=1S/C10H10Cl2N2O/c1-14(2)6-13-10(15)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3

InChI Key

XEMMSEWDCOGYNE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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